2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile
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Overview
Description
2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile is an organic compound that features a benzylidene group substituted with benzyloxy and methoxy groups, along with a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile typically involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce benzyl derivatives.
Scientific Research Applications
2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile involves its interaction with molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, while the malononitrile moiety may participate in electron transfer or other chemical processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of 2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile.
4-Benzyloxy-3-methoxybenzoic acid: Another related compound with similar structural features.
4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-4H-oxazol-5-one: A compound with a similar benzylidene group but different functional groups.
Uniqueness
This compound is unique due to its combination of benzyloxy, methoxy, and malononitrile groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H14N2O2 |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H14N2O2/c1-21-18-10-15(9-16(11-19)12-20)7-8-17(18)22-13-14-5-3-2-4-6-14/h2-10H,13H2,1H3 |
InChI Key |
QZCCXTWDADOENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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